Ciloxan - 128074-72-6

Ciloxan

Catalog Number: EVT-7952791
CAS Number: 128074-72-6
Molecular Formula: C17H21ClFN3O4
Molecular Weight: 385.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciprofloxacin hydrochloride hydrate is the monohydrate form of ciprofloxacin monohydrochloride. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an antibacterial drug, a topoisomerase IV inhibitor and an antiinfective agent. It contains a ciprofloxacin hydrochloride (anhydrous).
Ciprofloxacin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of several infections caused by certain types of bacteria, for example, certain urinary tract infections, lower respiratory tract infections, and skin infections.
Some bacterial infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.

Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.
A broad-spectrum antimicrobial carboxyfluoroquinoline.
See also: Ciprofloxacin (has active moiety); Ciprofloxacin; Ciprofloxacin Hydrochloride (component of); Ciprofloxacin hydrochloride; hydrocortisone (component of) ... View More ...
Overview

Ciprofloxacin hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat bacterial infections. It is effective against a broad spectrum of gram-negative and some gram-positive bacteria. The compound is recognized for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Source

Ciprofloxacin hydrochloride is derived from the fluoroquinolone family of antibiotics, which are synthesized through various chemical processes. It was first developed in the 1980s and has since become a widely utilized antibiotic in clinical settings.

Classification

Ciprofloxacin hydrochloride is classified as:

  • Chemical Class: Fluoroquinolone
  • Therapeutic Class: Antibiotic
  • Mechanism of Action: Bacterial DNA synthesis inhibitor
Synthesis Analysis

Methods

The synthesis of ciprofloxacin hydrochloride can be achieved through several methods, including batch and continuous flow processes. Recent advancements have focused on continuous flow synthesis, which allows for rapid production and improved yield.

Technical Details

Molecular Structure Analysis

Structure

Ciprofloxacin hydrochloride has the following molecular structure:

  • Chemical Formula: C17H18ClFN3O3
  • Molecular Weight: 331.79 g/mol

The structure features a bicyclic core with a fluorine atom at position 6, a piperazine ring, and a carboxylic acid group that forms the hydrochloride salt upon reaction with hydrochloric acid.

Data

  • Melting Point: Approximately 254-256 °C
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of ciprofloxacin hydrochloride include:

  1. Acylation Reaction:
    • The introduction of an acyl group into the piperazine moiety.
  2. Hydrolysis:
    • Conversion of esters into carboxylic acids.
  3. Salt Formation:
    • Reaction with hydrochloric acid to form ciprofloxacin hydrochloride.

Technical Details

In continuous flow synthesis, rapid mixing and enhanced heat transfer facilitate better control over reaction conditions, leading to higher selectivity and reduced byproduct formation compared to traditional batch methods .

Mechanism of Action

Ciprofloxacin exerts its antibacterial effects by inhibiting two key enzymes involved in bacterial DNA replication:

  1. DNA Gyrase:
    • Introduces negative supercoils into DNA, essential for DNA replication.
  2. Topoisomerase IV:
    • Separates interlinked daughter DNA molecules during cell division.

By inhibiting these enzymes, ciprofloxacin effectively halts bacterial growth and replication, making it a potent antibiotic .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Odorless
  • pH (1% solution): Approximately 4.0 to 6.0

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to light.
  • Storage Conditions: Should be stored in a cool, dry place away from light.

Relevant analyses indicate that ciprofloxacin hydrochloride maintains its efficacy when stored properly, although degradation can occur under improper conditions.

Applications

Ciprofloxacin hydrochloride is widely used in various scientific and medical applications:

  1. Clinical Use:
    • Treatment of respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections caused by susceptible bacteria.
  2. Research Applications:
    • Used in studies related to antibiotic resistance mechanisms and the development of new antimicrobial agents.
  3. Formulation Development:
    • Investigated for use in drug delivery systems due to its antibacterial properties when conjugated with polymers .
Synthetic Pathways & Structural Optimization of Ciprofloxacin Hydrochloride

Historical Development of Fluoroquinolone Derivatives

The evolution of fluoroquinolones represents a landmark achievement in medicinal chemistry, beginning with the serendipitous discovery of nalidixic acid in 1962 as a byproduct during chloroquine synthesis. This first-generation quinolone exhibited narrow-spectrum activity against Gram-negative bacteria but suffered from poor pharmacokinetics and rapid resistance development [4] [5]. The critical breakthrough came with the strategic introduction of a fluorine atom at the C6 position, creating the fluoroquinolone class that demonstrated markedly enhanced Gram-negative activity and improved tissue penetration. Second-generation fluoroquinolones like ciprofloxacin (patented 1980, marketed 1987) incorporated a piperazine moiety at C7 and a cyclopropyl group at N1, significantly broadening the antimicrobial spectrum while improving pharmacokinetic properties [1] [10]. These structural innovations yielded compounds with potent activity against problematic pathogens like Pseudomonas aeruginosa, establishing fluoroquinolones as essential therapeutic agents [5].

Table 1: Evolution of Fluoroquinolone Structures and Properties

GenerationRepresentativesKey Structural FeaturesSpectrum Enhancement
First (1960s)Nalidixic Acid, Oxolinic AcidUnsubstituted quinolone nucleusNarrow Gram-negative
Second (1980s)Ciprofloxacin, OfloxacinC6-Fluorine, C7-Piperazine, N1-CyclopropylExpanded Gram-negative including Pseudomonas
Third (1990s)Levofloxacin, SparfloxacinC8 Methoxy/amino substitutionsImproved Gram-positive coverage
Fourth (2000s)Moxifloxacin, GemifloxacinDual C7/C8 heterocyclic substituentsBroad-spectrum with anaerobic activity

The structural progression continued with third-generation agents featuring C8 modifications (methoxy or methyl groups) to enhance Gram-positive activity, while fourth-generation compounds incorporated bulky diazabicyclic substituents at C7 to extend coverage to anaerobes [4]. Throughout this evolution, ciprofloxacin hydrochloride has maintained clinical relevance due to its exceptional activity against Gram-negative pathogens, particularly in formulations optimized for enhanced solubility and bioavailability [1] [5].

Key Synthetic Routes for Ciprofloxacin Hydrochloride

The industrial synthesis of ciprofloxacin hydrochloride has evolved significantly since its initial development, with modern routes prioritizing atom economy and reduced environmental impact. The classical Grohe synthesis (Bayer, 1983) employed a multi-step sequence starting from 2,4,5-trifluorobenzoyl chloride through sequential condensation with 3-dimethylaminoacrylic acid methyl ester, cyclopropylamine introduction, cyclization, and finally piperazine displacement [9]. While historically significant, this route suffered from lengthy processing times and moderate yields (45-55%), prompting development of improved methodologies.

Table 2: Comparison of Industrial Synthetic Routes for Ciprofloxacin Hydrochloride

Synthetic ApproachStarting MaterialsKey StepsYieldAdvantages/Limitations
Grohe Process (Bayer, 1983)2,4,5-Trifluorobenzoyl chloride4-Step sequence with intermediate isolations~50%Original route; multiple purifications
Two-Step Process (Suven, 2018)2,4-Dichloro-5-fluorobenzoyl chlorideOne-pot enamine formation/cyclopropylamination65%Reduced steps, higher atom economy
Flow Chemistry (Jansen, 2020)2,4-Dichloro-5-fluorobenzoyl chlorideContinuous flow with immobilized reagents60%Rapid synthesis, minimized byproducts
Beta-Ketoester Route (Bayer)Diethyl malonate, 2,4-dichloro-5-fluorobenzoyl chlorideDieckmann condensation, decarboxylation55%Avoids cryogenic conditions

Contemporary two-step processes have demonstrated superior efficiency, exemplified by Suven's high-yielding route from 2,4-dichloro-5-fluorobenzoyl chloride. This approach features a streamlined one-pot reaction with 3-dimethylaminoacrylic acid methyl ester catalyzed by triethylaluminum, followed by direct cyclopropylamine addition. Subsequent base-mediated cyclization in DMF at 120-125°C yields the advanced intermediate 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester in 65% yield – a significant improvement over classical methods [9]. The final stage employs piperazine displacement in refluxing DMSO or DMF, followed by hydrolysis and hydrochloride salt formation to produce pharmaceutical-grade ciprofloxacin hydrochloride.

Recent innovations include flow chemistry techniques that enable continuous production with immobilized catalysts, reducing reaction times from hours to minutes while maintaining yields above 60% [9]. Additionally, optimized purification protocols using FeCl₃ during piperazine condensation effectively control the critical impurity 7-(4-aminopiperidin-1-yl) derivative to <0.5%, ensuring high-purity final product [9]. These advances demonstrate how synthetic refinements have enhanced both the efficiency and sustainability of ciprofloxacin hydrochloride manufacturing.

Structural-Activity Relationship (SAR) Studies on Piperazinyl Modifications

The piperazine ring at C7 represents the most versatile modification site in ciprofloxacin, profoundly influencing antibacterial spectrum, potency, and pharmacokinetics. SAR investigations reveal that the unsubstituted piperazine in native ciprofloxacin provides optimal balance between Gram-negative activity and solubility, with the secondary nitrogen (N⁴) serving as a hydrogen bond donor that enhances interaction with the GyrA subunit of DNA gyrase [3] [7]. Systematic modifications at this position have yielded critical structure-activity insights:

  • N-Methylation: Monomethylation at N⁴ reduces potency against Staphylococcus aureus by 4-8 fold due to steric interference with the gyrase binding pocket, while dimethylation almost completely abolishes activity [3].
  • Acyl Substitutions: Benzoyl derivatives exhibit variable effects – the 4-nitrobenzoyl analogue shows 2-fold enhanced activity against Pseudomonas aeruginosa but reduced Gram-positive coverage, while 2,4-difluorobenzoyl derivatives display improved antifungal properties [6].
  • Sulfonyl Derivatives: 4-Methylpiperazinylsulfonyl ciprofloxacin analogues demonstrate expanded anaerobic activity but increased cytotoxicity, illustrating the delicate balance required for therapeutic utility [7].
  • Spatial Orientation: Piperazine-containing hybrids with chalcone or flavonoid moieties exhibit dual antibacterial/anticancer activities, with the 2,3-dihydroxypropyl ester derivative showing potent antitumor activity (IC₅₀ = 7.83 μg/mL against breast cancer) [6] [7].

Table 3: Biological Activity of Piperazine-Modified Ciprofloxacin Analogues

Piperazine ModificationAntibacterial Activity ShiftSpecial PropertiesPotency (MIC, μg/mL)
Unsubstituted (Parent)Broad-spectrum Gram-negativeStandard referenceE. coli: 0.03; S. aureus: 0.5
4-AcetylReduced Gram-positive coverageImproved solubilityS. aureus: 2.0 (4-fold ↓)
4-(4-Methylthiobenzoyl)Enhanced anti-fungal activityAnticancer potentialC. albicans: 32
4-BenzoylImproved anti-proteus activityLipophilicity increasedP. mirabilis: 2.0
2,3-Dihydroxypropyl esterRetained broad-spectrumPotent anticancer activityMCF-7 IC₅₀: 7.83

The positional orientation of the piperazine ring proves critical to target affinity – the N¹ nitrogen (adjacent to quinoline) primarily influences membrane penetration through hydrophobic interactions, while the N⁴ nitrogen mediates specific hydrogen bonding with Ser⁸⁴ and Asp⁸⁸ residues in the gyrase enzyme [7]. Hybrid molecules linking the piperazine nitrogen to natural product scaffolds (flavonoids, chalcones) have yielded compounds with dual antimicrobial/anticancer activities, though these often sacrifice Gram-negative potency for enhanced eukaryotic cell targeting [6] [7]. These SAR studies collectively demonstrate that while minor piperazine modifications can fine-tune antibacterial properties, radical alterations typically compromise the exquisite target affinity that defines ciprofloxacin's clinical utility.

Role of Cyclopropyl and Fluorine Substituents in Bioactivity

The strategic placement of the cyclopropyl group at N1 and fluorine at C6 constitutes the quintessential pharmacophore responsible for ciprofloxacin's exceptional antibacterial potency. These substituents operate synergistically through complementary mechanisms to optimize target binding and cellular penetration:

Cyclopropyl Contributions:

  • The compact three-carbon ring creates optimal steric bulk that perfectly occupies the hydrophobic pocket in the DNA gyrase binding site, with molecular modeling showing 35% better fit than ethyl or vinyl substituents [4] [5].
  • Its high ring strain (27.5 kcal/mol) enhances binding energy through partial release upon enzyme interaction, contributing approximately 8-fold greater affinity for E. coli DNA gyrase compared to unsubstituted analogues [4].
  • The cyclopropyl's lipophilic character (π = 0.76) significantly improves membrane penetration, with octanol-water partition coefficients (logP) optimized at 0.8-1.2 for balanced distribution across bacterial membranes [5].

Fluorine Electronic Effects:

  • The C6-fluorine generates a strong electron-withdrawing field that acidifies the C3-carboxylic acid (pKₐ ~6.1), enhancing ionization at physiological pH and facilitating critical ionic bonds with Arg₁₂₁ and Arg₁₃₆ residues in gyrase [4] [8].
  • Fluorine's inductive effect increases the C7-piperazine basicity (pKₐ₂ ~8.8), maintaining partial protonation that stabilizes binding through salt bridge formation with Glu⁵⁷ of GyrA [4].
  • Charge transfer complexes between the electron-deficient fluorinated ring and DNA bases contribute to intercalation-like stabilization of the drug-DNA-enzyme ternary complex [8].

Fig. 1: Dual Mechanism of Action Enabled by Cyclopropyl and Fluorine Substituents

[DNA Gyrase Binding Pocket]  |  |---Hydrophobic Cavity---[Cyclopropyl Group]  |  |---Ionic Interaction---[C3-COO⁻]  |  |---H-bond Network---[C7-Piperazine]  |  |---Electrostatic Attraction---[C6-F···DNA Base]  

This synergistic molecular architecture creates a dual-action mechanism: The cyclopropyl-fluorine-quinolone core primarily inhibits DNA gyrase in Gram-negative bacteria, while the piperazine tail provides additional affinity for topoisomerase IV in Gram-positive organisms [4] [5]. This dual targeting substantially reduces resistance development compared to agents targeting a single enzyme. The strategic positioning of fluorine also enables the development of [¹⁸F]ciprofloxacin for positron emission tomography (PET) imaging of bacterial infections, though direct nucleophilic substitution requires activated precursors due to the electron-deficient nature of the aromatic system [8]. Collectively, these structural elements exemplify how rational atom-level design can yield antibiotics with unprecedented potency and broad-spectrum activity.

Properties

CAS Number

128074-72-6

Product Name

Ciprofloxacin Hydrochloride

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C17H21ClFN3O4

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2

InChI Key

ARPUHYJMCVWYCZ-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.